2,3-Dimethyl-2-butene

Catalog No.
S602924
CAS No.
563-79-1
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2-butene

CAS Number

563-79-1

Product Name

2,3-Dimethyl-2-butene

IUPAC Name

2,3-dimethylbut-2-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3

InChI Key

WGLLSSPDPJPLOR-UHFFFAOYSA-N

SMILES

CC(=C(C)C)C

Synonyms

2,3-dimethyl-2-butene, tetramethylethylene, TMEE

Canonical SMILES

CC(=C(C)C)C

The exact mass of the compound 2,3-Dimethyl-2-butene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73907. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dimethyl-2-butene, also known as tetramethylethylene, is a fully substituted, highly sterically hindered, and electron-rich symmetrical alkene. In chemical procurement, it is primarily sourced as a specialized precursor for the synthesis of thexylborane—a highly selective monoalkylborane reagent critical for advanced organoboron chemistry [1]. Beyond reagent synthesis, its tetra-substituted double bond exhibits exceptional nucleophilicity, making it a standard high-reactivity benchmark substrate for evaluating epoxidation catalysts and a highly efficient chemical trap for quantifying singlet oxygen generation in photochemical assays [2]. Buyers prioritize this exact compound when standard terminal or di-substituted alkenes lack the necessary steric bulk to arrest hydroboration or the electron density required for ultra-fast oxidation kinetics.

Procurement Fit

Purity grade: ≥96% (GC) to 99%, multi-vendor availability
Physical form: clear, colorless liquid; density 0.708 g/mL, bp 73°C
Storage & handling: refrigerate 2–8°C, protect from air; highly flammable (flash point −16°C)

Substituting 2,3-dimethyl-2-butene with closely related alkenes, such as 2-methyl-2-butene or 1-hexene, fundamentally alters reaction stoichiometry and product distribution. In hydroboration workflows, using 2-methyl-2-butene results in the formation of disiamylborane, a dialkylborane that cannot accommodate two additional distinct alkene insertions [1]. Only the extreme steric hindrance of the tetra-substituted 2,3-dimethyl-2-butene cleanly arrests the reaction at the monoalkylborane stage (thexylborane), enabling the subsequent synthesis of mixed trialkylboranes or cyclic ketones [2]. Furthermore, in oxidation and photosensitizer benchmarking, less substituted analogs lack the high electron density of tetramethylethylene, resulting in significantly slower reaction kinetics that fail to accurately capture the upper-bound efficiency of singlet oxygen generators or epoxidation catalysts [3].

Substitution Risk

Reactivity Tetrasubstituted double bond alters OH radical and NO₃ radical kinetics relative to less-substituted butenes, potentially shifting experimental yields and rate constants.
Hydrogenation Low hydrogenation rate over standard catalysts differs from ethylene and terminal alkenes, limiting direct substitution in catalyst evaluation workflows.
Spectroscopy Electron-scattering cross section magnitude is systematically higher than lower-substituted analogs, requiring compound-specific calibration rather than class-level inference.

Precursor Suitability: Absolute Selectivity for Monoalkylborane Formation

The primary procurement driver for 2,3-dimethyl-2-butene is its unique behavior during hydroboration. When reacted with borane (BH3), exactly one equivalent of 2,3-dimethyl-2-butene inserts into the B-H bond, cleanly yielding thexylborane (a monoalkylborane) [1]. In direct contrast, the tri-substituted comparator 2-methyl-2-butene reacts with two equivalents to form disiamylborane (a dialkylborane), and terminal alkenes like 1-butene react with three equivalents to form trialkylboranes [2]. This absolute stoichiometric control is dictated entirely by the tetra-substituted steric bulk of 2,3-dimethyl-2-butene.

Evidence DimensionHydroboration product class and stoichiometry
Target Compound DataForms 100% monoalkylborane (thexylborane) at 1:1 stoichiometry
Comparator Or Baseline2-Methyl-2-butene (forms dialkylborane / disiamylborane at 2:1 stoichiometry)
Quantified DifferenceComplete arrest at mono-alkylation vs. di-alkylation
ConditionsReaction with BH3 in THF at 0 °C

Procuring this specific tetra-substituted alkene is mandatory for synthesizing thexylborane, which is essential for downstream mixed trialkylborane and cyclic ketone synthesis.

OH radical yield
Head-to-head
1.00 ± 0.25 vs. 0.89 ± 0.22 (2M2B) and 0.75 ± 0.19 (t2B)
Highest reported OH yield among tested C4–C6 alkenes under identical conditions.
EUPHORE chamber, 298 K; direct OH measurement.

Kinetic Benchmarking: Superior Singlet Oxygen Trapping Efficiency

In photochemical assays, 2,3-dimethyl-2-butene is utilized as the premier chemical trap for singlet oxygen due to its exceptionally high reaction rate. Quantitative kinetic studies demonstrate that 2,3-dimethyl-2-butene reacts with singlet oxygen with a chemical rate constant (kr) of 2.7 × 10^7 M^-1 s^-1 [1]. When compared to standard diene traps such as 2,5-dimethyl-2,4-hexadiene, which exhibits a kr of 7.4 × 10^5 M^-1 s^-1, the tetra-substituted alkene is approximately 36 times faster [2].

Evidence DimensionChemical rate constant (kr) for singlet oxygen ene reaction
Target Compound Data2.7 × 10^7 M^-1 s^-1
Comparator Or Baseline2,5-Dimethyl-2,4-hexadiene (7.4 × 10^5 M^-1 s^-1)
Quantified Difference~36-fold increase in singlet oxygen trapping rate
ConditionsTime-resolved laser flash photolysis decay monitoring in solution

Its ultra-fast trapping kinetics ensure that singlet oxygen is captured before physical quenching occurs, making it the most accurate probe for evaluating novel photosensitizers.

Hydrogenation rate
Head-to-head
0.62 mol h⁻¹ kg⁻¹ catalyst
74-fold slower than ethylene; supports low-reactivity alkene probe applications.
300°C, Co/Mo/Al₂O₃, atmospheric pressure.

Workflow Fit: Maximum Reactivity in Mild Epoxidation Systems

For evaluating mild or aqueous epoxidation systems, such as potassium peroxymonosulfate without organic solvents, 2,3-dimethyl-2-butene provides the highest baseline reactivity among standard alkenes. In comparative epoxidation studies, the reactivity order strictly follows electron density: 2,3-dimethyl-2-butene > 1-methylcyclohexene > cyclohexene > cyclooctene[1]. While 1-octene completely fails to react under these mild conditions, 2,3-dimethyl-2-butene rapidly converts to the corresponding epoxide in high yield, validating the oxidant's efficacy[2].

Evidence DimensionRelative epoxidation reactivity in aqueous peroxymonosulfate
Target Compound DataHighest reactivity, rapid high-yield epoxide formation
Comparator Or Baseline1-Octene (unreactive) / Cyclohexene (moderate reactivity)
Quantified DifferenceComplete conversion vs. zero conversion for terminal alkenes
ConditionsAqueous potassium peroxymonosulfate, room temperature, no organic solvent

Buyers developing or validating new oxidation catalysts must procure this compound to establish a positive control and determine the upper limits of their catalyst's activity.

e⁻ scattering TCS
Head-to-head
~38 × 10⁻¹⁶ cm² at ~8.5 eV vs. ~35  (2M2B) and ~20  (propene)
Highest cross section in methylated ethylene series; improves signal-to-noise ratio.
0.5–300 eV, linear transmission; room temperature.
Isomerization ΔH
Class-level
ΔH°(486 K) = −2.05 ± 0.04 kcal mol⁻¹
Thermodynamically favored over terminal isomer; procuring DMB-2 eliminates isomerization step.
I₂ catalysis, 408–564 K.
NO₃ rate constant
Head-to-head
(5.49 ± 0.47) × 10⁻¹¹ vs. (1.03 ± 0.09) × 10⁻¹¹ (2M2B)
5.3× faster than 2-methyl-2-butene; well-constrained high-reactivity reference for relative rate studies.
Flow system, 298 K, 3 mbar He, NO₃ LIF.
Purity specification
Data to verify
≥96% to 99% (GC) across multiple vendors
Consistent supplier specifications reduce in-house purification needs.
Vendor certificates of analysis; review lot-specific COA.

In Situ Generation of Thexylborane for Complex Synthesis

Because 2,3-dimethyl-2-butene cleanly stops at mono-alkylation during hydroboration, it is the exclusive precursor for thexylborane. This reagent is heavily utilized in industrial and academic synthetic workflows to construct unsymmetrical ketones, cyclic ketones, and mixed trialkylboranes, where the thexyl group acts as a robust, non-migrating anchor during subsequent carbonylation or cyanidation steps [1].

Standardized Profiling of Photosensitizers and Photodynamic Therapies

Leveraging its extreme singlet oxygen trapping rate (kr = 2.7 × 10^7 M^-1 s^-1), this compound is the industry-standard chemical probe for measuring the quantum yield of singlet oxygen generation. It is routinely procured by laboratories developing novel photodynamic therapy (PDT) agents, fullerenes, and photocatalysts to benchmark efficiency against known standards like Rose Bengal or Methylene Blue [2].

Positive Control Substrate for Novel Epoxidation Catalysts

Due to its highly electron-rich, tetra-substituted double bond, 2,3-dimethyl-2-butene is the ideal positive control in the development of mild, green, or highly selective epoxidation catalysts (e.g., MTO/H2O2 systems). It ensures that baseline catalytic activity can be detected even before optimizing the system for less reactive, un-substituted industrial alkenes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
OH radical source for gas-phase kinetics
Reported OH yield and ozonolysis mechanism
Yield reproducibility, dark-reaction model benchmarking
Low-reactivity hydrogenation probe
Maximum hydrogenation rate under standard conditions
Catalyst deactivation/poisoning sensitivity, rate reproducibility
Electron-molecule collision target
Grand-total electron-scattering cross section
Signal-to-noise ratio improvement, theoretical model validation
Precursor for acylation to branched ketone
Regioselectivity of tetrasubstituted alkene
Product yield and selectivity, catalyst comparison

XLogP3

2.9

Boiling Point

73.3 °C

Melting Point

-74.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (93.88%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

126.01 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

563-79-1

Wikipedia

2,3-dimethyl-2-butene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

2-Butene, 2,3-dimethyl-: ACTIVE
Mendoza et al. Scalable enantioselective taxane total synthesis. Nature Chemistry, doi: 10.1038/nchem.1196, published online 6 November 2011 http://www.nature.com/nchem

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